Benzene, ethyl[(trimethoxysilyl)ethyl]-
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Overview
Description
Benzene, ethyl[(trimethoxysilyl)ethyl]- is an organosilicon compound with the chemical formula C11H18O3Si. This compound is characterized by the presence of a benzene ring substituted with an ethyl group and a trimethoxysilyl group. It is a colorless liquid that is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, ethyl[(trimethoxysilyl)ethyl]- typically involves the reaction of ethylbenzene with trimethoxysilane under specific conditions. One common method involves the use of a catalyst such as platinum or palladium to facilitate the reaction. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of Benzene, ethyl[(trimethoxysilyl)ethyl]- is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. The use of continuous flow reactors also improves the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzene, ethyl[(trimethoxysilyl)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols and other oxidation products.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the trimethoxysilyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions
Major Products Formed
Oxidation: Silanols and other oxidized derivatives.
Reduction: Simpler silane compounds.
Substitution: Various substituted benzene derivatives depending on the reagents used
Scientific Research Applications
Benzene, ethyl[(trimethoxysilyl)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates
Mechanism of Action
The mechanism of action of Benzene, ethyl[(trimethoxysilyl)ethyl]- involves its interaction with molecular targets through its trimethoxysilyl group. This group can undergo hydrolysis to form silanols, which can then react with other molecules to form stable bonds. The benzene ring can participate in electrophilic and nucleophilic substitution reactions, allowing the compound to modify various substrates .
Comparison with Similar Compounds
Similar Compounds
Ethylbenzene: A simpler compound with a similar structure but lacking the trimethoxysilyl group.
Phenylethyltrimethoxysilane: A compound with a similar structure but with different substituents on the benzene ring
Uniqueness
Benzene, ethyl[(trimethoxysilyl)ethyl]- is unique due to the presence of both the benzene ring and the trimethoxysilyl group. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry .
Properties
Molecular Formula |
C13H22O3Si |
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Molecular Weight |
254.40 g/mol |
IUPAC Name |
2-(2-ethylphenyl)ethyl-trimethoxysilane |
InChI |
InChI=1S/C13H22O3Si/c1-5-12-8-6-7-9-13(12)10-11-17(14-2,15-3)16-4/h6-9H,5,10-11H2,1-4H3 |
InChI Key |
CVDFJRQTUJMVOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1CC[Si](OC)(OC)OC |
Origin of Product |
United States |
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